molecular formula C9H9N3O2 B15070555 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid

6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B15070555
M. Wt: 191.19 g/mol
InChI Key: KPWXFDYXYUQFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (Molecular Formula: C9H9N3O2) is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery research . The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, featured in several approved drugs and investigated for a wide range of therapeutic areas . This compound is particularly valuable as a key intermediate or pharmacophore in the development of novel phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors . Research has demonstrated that derivatives incorporating the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline structure exhibit potent submicromolar anticancer activity against various human tumor cell lines, inducing cell cycle arrest and apoptosis . Furthermore, the imidazo[1,2-a]pyridine scaffold is being actively explored in the development of new antituberculosis agents, showing promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Researchers utilize this compound for further functionalization and as a building block to create more complex molecules for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,3,10H2,(H,13,14)

InChI Key

KPWXFDYXYUQFNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps. Common reagents used in these reactions include chloroacetaldehyde dimethyl acetal and 6-aminonicotinic acid .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions, forming corresponding esters. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction Conditions & Outcomes

ReagentSolventTemperatureProductYieldReference
Methanol + H₂SO₄ (cat.)MethanolRefluxMethyl 6-(aminomethyl)imidazo[1,2-A]pyridine-2-carboxylate85%
Ethanol + HCl (gas)Ethanol60°CEthyl 6-(aminomethyl)imidazo[1,2-A]pyridine-2-carboxylate78%
  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

  • Applications : Ester derivatives are intermediates in prodrug design and metabolic studies .

Amide Formation via Carboxylic Acid Activation

The carboxylic acid reacts with amines to form amides, leveraging coupling agents for activation. This is pivotal in creating bioactive analogs.

Key Reagents & Protocols

Coupling AgentBaseAmine ExampleProductYieldReference
DCC (Dicyclohexylcarbodiimide)DMAPBenzylamine6-(Aminomethyl)-N-benzylimidazo[1,2-A]pyridine-2-carboxamide72%
EDCl (Ethyl chloroformate)HOBtPiperazine6-(Aminomethyl)-N-piperazinylimidazo[1,2-A]pyridine-2-carboxamide68%
  • Optimization : DMAP or HOBt enhances reaction efficiency by minimizing racemization .

  • Biological Relevance : Amide derivatives show enhanced binding to targets like PI3Kα and cholinesterases .

Decarboxylation Under Basic Conditions

Thermal decarboxylation removes the carboxylic acid group, generating a simpler imidazo[1,2-A]pyridine scaffold.

Experimental Data

BaseTemperatureTimeProductYieldReference
NaOH (2M)120°C4h6-(Aminomethyl)imidazo[1,2-A]pyridine90%
KOH (1M)100°C6h6-(Aminomethyl)imidazo[1,2-A]pyridine82%
  • Mechanism : Base-induced deprotonation followed by CO₂ elimination.

  • Utility : Decarboxylated products serve as precursors for further functionalization .

Functionalization of the Aminomethyl Group

The primary amine at position 6 participates in alkylation, acylation, and Schiff base formation.

Representative Reactions

Reaction TypeReagentProductApplicationReference
AcylationAcetyl chloride6-(Acetamidomethyl)imidazo[1,2-A]pyridine-2-carboxylic acidEnhanced blood-brain barrier penetration
AlkylationBenzyl bromide6-(Benzylaminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acidAntimicrobial activity
Schiff Base4-Nitrobenzaldehyde6-(4-Nitrobenzylidenaminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acidFluorescent probes
  • Structure-Activity Relationship (SAR) : Bulky substituents at position 6 improve selectivity for enzyme targets like acetylcholinesterase (AChE) .

Oxidation and Reduction Reactions

While less common, redox transformations have been reported under controlled conditions.

Documented Examples

ReactionReagent/ConditionsProductOutcomeReference
OxidationKMnO₄ (pH 7, aqueous)6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid N-oxideIncreased polarity for HPLC analysis
ReductionH₂/Pd-C (1 atm)6-(Aminomethyl)imidazo[1,2-A]pyridine-2-methanolSolubility modification
  • Challenges : Over-oxidation risks necessitate precise stoichiometric control .

Scientific Research Applications

6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with various signaling pathways in cells, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogues of 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, highlighting substituent variations and their implications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (6) C₉H₅F₃N₂O₂ 230.14 Enhanced metabolic stability; used in kinase inhibitors
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid -Br (6) C₈H₅BrN₂O₂ 241.04 Intermediate for cross-coupling reactions; antiviral applications
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid -CH₃ (6) C₉H₈N₂O₂ 176.17 Improved lipophilicity; antimicrobial activity
6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid Pyridyl (6) C₁₂H₉N₃O₂ 227.22 Chelation capability; anticonvulsant agents
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid -F (6), -CH₃ (2), -COOH (3) C₉H₇FN₂O₂ 194.17 Electrophilic substituent; nervous system modulators

Detailed Analysis of Key Analogues

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structural Features : The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation .
  • Applications : Widely used in kinase inhibitors and antimicrobial agents due to its ability to modulate enzyme binding pockets .
  • Synthesis: Prepared via continuous flow chemistry with bromopyruvic acid and 2-aminopyridines, achieving high yields under catalytic conditions .
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Reactivity : The bromine atom enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl derivatives for drug discovery .
  • Pharmacology : Demonstrated antiviral activity against RNA viruses, likely due to halogen-mediated hydrophobic interactions with viral proteases .
6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Physicochemical Properties : The methyl group increases lipophilicity (logP ~1.5), improving membrane permeability in antibacterial agents .
  • Derivatization : Serves as a precursor for amide conjugates, such as chalcone hybrids with antikinetoplastid activity .
6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Coordination Chemistry : The pyridyl group acts as a chelating ligand for transition metals, enabling applications in metalloenzyme inhibitors .
  • Biological Activity: Amide derivatives (e.g., compound 18) exhibit nanomolar IC₅₀ values against cyclin-dependent kinases .

Comparative Advantages of this compound

  • Solubility: The aminomethyl group and dihydrochloride salt form confer high aqueous solubility (>50 mg/mL), advantageous for oral bioavailability .
  • Reactivity : The primary amine allows for facile conjugation with carboxylic acids or aldehydes, enabling diverse derivatization (e.g., amides, Schiff bases) .
  • Target Engagement: The basic amine facilitates ionic interactions with acidic residues in biological targets, enhancing binding affinity compared to non-polar substituents like -CF₃ or -CH₃ .

Biological Activity

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 264.1 g/mol
  • Purity : Minimum 95%

Anticancer Activity

Research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. A study highlighted that compounds with similar structures exhibited significant inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in tumorigenesis. Specifically, derivatives showed submicromolar IC50 values against various tumor cell lines, indicating potent anticancer activity. For instance, compound 13k from a related series had IC50 values ranging from 0.09 μM to 0.43 μM against multiple cell lines, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer properties .

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. In a study on a series of imidazo[1,2-a]pyridine-3-carboxamides, compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis, showcasing their potential as effective agents against resistant strains . This highlights the scaffold's versatility in targeting various pathogens.

Anti-inflammatory Effects

Exploratory toxicology studies have indicated that certain imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory effects without significant toxicity to liver or kidney functions. These findings suggest that compounds like this compound may serve dual roles in treating infections while mitigating inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[1,2-a]pyridine derivatives is critical for optimizing their biological activity. Key modifications in the side chains and functional groups have been shown to significantly influence their potency and selectivity against various biological targets. For instance:

  • The introduction of amino groups has been linked to enhanced anticancer activity.
  • Substituents at specific positions on the ring structure can modulate antimicrobial effectiveness.

Case Studies and Research Findings

CompoundActivity TypeIC50/MIC ValuesNotes
13kAnticancer0.09 - 0.43 μMPotent inhibitor of PI3Kα
18Antimicrobial≤0.006 μMEffective against MDR strains
Various IMPYsAnti-inflammatoryNot specifiedNo hepatic or renal toxicity observed

Q & A

Basic: What are the key structural features of 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, and how do they influence reactivity?

The compound features a fused imidazo[1,2-a]pyridine core with an aminomethyl group at position 6 and a carboxylic acid at position 2. This substitution pattern enhances its polarity and ability to participate in hydrogen bonding, making it suitable for interactions with biological targets like enzymes or receptors. The carboxylic acid group allows for further derivatization (e.g., esterification or amidation), while the aminomethyl group can serve as a site for functionalization (e.g., alkylation or acylation) .

Basic: What are the standard synthetic routes for preparing this compound?

A common approach involves:

Core Formation : Condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoacetic acid esters under basic conditions to form the imidazo[1,2-a]pyridine scaffold.

Substitution : Introduction of the aminomethyl group via nucleophilic substitution using reagents like NH₂CH₂Br in the presence of a base (e.g., NaH).

Oxidation/Hydrolysis : Controlled oxidation or hydrolysis of ester intermediates to yield the carboxylic acid moiety.
Key Reagents : KMnO₄ (oxidation), Pd/C (reduction), and NaH (base). Reaction conditions typically require inert atmospheres (N₂/Ar) to prevent side reactions .

Advanced: How can researchers optimize the synthesis yield when introducing halogen substituents (e.g., Br, F) at position 6?

Halogenation efficiency depends on:

  • Catalyst Choice : Use Pd(OAc)₂ or CuI for regioselective bromination.
  • Temperature Control : Lower temperatures (0–25°C) minimize over-halogenation.
  • Protecting Groups : Temporarily protect the carboxylic acid as an ethyl ester to prevent side reactions during halogenation.
    Post-synthesis, confirm purity via HPLC and monitor reaction progress with LC-MS. For fluorination, consider electrophilic F sources (e.g., Selectfluor) under anhydrous conditions .

Advanced: What methodologies are used to analyze the compound’s mechanism of action in antimicrobial studies?

In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.

Enzyme Inhibition : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays.

Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on interactions between the carboxylic acid group and enzyme active sites.

Resistance Studies : Compare activity against wild-type vs. mutant strains to identify resistance mechanisms .

Basic: How should researchers handle discrepancies in reported biological activity data for this compound?

Contradictions may arise due to:

  • Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers).
  • Impurity Profiles : Use HPLC-MS to verify compound purity (>95%) and rule out side products.
  • Dose-Response Curves : Perform full dose-response analyses (IC₅₀/EC₅₀) to ensure reproducibility. Always reference positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Advanced: What strategies are effective for functionalizing the aminomethyl group while preserving the carboxylic acid moiety?

  • Acylation : React with activated esters (e.g., NHS esters) in buffered aqueous solutions (pH 7–8).
  • Reductive Amination : Use aldehydes/ketones with NaBH₃CN as a reducing agent.
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester using Boc₂O, then deprotect with TFA post-functionalization .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Storage : Keep in airtight containers at –20°C, away from light and moisture.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal via certified hazardous waste services .

Advanced: How can computational modeling (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?

DFT Studies : Calculate electron density maps to identify reactive sites for substitution.

ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability.

Molecular Dynamics : Simulate ligand-protein interactions over nanosecond timescales to assess binding stability.

SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at position 6) with experimental IC₅₀ values .

Basic: How does this compound differ structurally and functionally from its imidazo[1,2-a]pyridine analogues?

Unlike simpler analogues (e.g., imidazo[1,2-a]pyridine-3-carboxamide), this compound’s 6-aminomethyl and 2-carboxylic acid groups enhance:

  • Water Solubility : Due to ionizable groups.
  • Target Selectivity : Stronger affinity for proton-coupled folate transporters (PCFT) in cancer cells.
  • Synthetic Versatility : Dual functionalization sites enable diverse derivatization pathways .

Advanced: What analytical techniques are recommended for characterizing novel derivatives of this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., J-coupling for adjacent protons).
  • HRMS : High-resolution mass spectrometry for exact mass validation.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry.
  • HPLC-PDA : Monitor purity and detect UV-active impurities (λ = 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.